1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-6-2-4-8-15(13)18-20-21-19(24-18)25-12-17(23)22-11-10-14-7-3-5-9-16(14)22/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUUIDSYNGRBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Indoline attachment: Finally, the indoline moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The indoline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated indoline derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that compounds with indoline and oxadiazole moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : Indoline derivatives induce apoptosis in cancer cell lines such as HeLa and A549 through both intrinsic and extrinsic pathways.
- Case Study : A study synthesized various indoline derivatives and evaluated their cytotoxic effects on cancer cell lines. Modifications on the indoline scaffold significantly enhanced anticancer activity, particularly with oxadiazole substitutions.
| Activity Type | Tested Against | IC50 Value |
|---|---|---|
| Anticancer | HeLa Cells | 10 µM |
| Anticancer | A549 Cells | 12 µM |
Antiviral Activity
The compound has shown promise against viral infections, particularly Hepatitis B Virus (HBV):
- Mechanism of Action : One derivative demonstrated significant suppression of HBV DNA replication with an IC50 value indicating effective inhibition.
- Case Study : In a study focusing on antiviral efficacy, derivatives were tested against HBV. Compound 11a effectively inhibited viral replication, suggesting potential for therapeutic development.
| Activity Type | Tested Against | IC50 Value |
|---|---|---|
| Antiviral | HBV | 5 µM |
Antimicrobial Activity
In vitro studies have indicated that related compounds possess antimicrobial activity against various pathogens:
- Mechanism of Action : Compounds exhibited minimum inhibitory concentration (MIC) values in the low microgram range against bacteria such as Staphylococcus aureus and Escherichia coli.
| Activity Type | Tested Against | MIC Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.25 µg/mL |
| Antimicrobial | Escherichia coli | 0.22 µg/mL |
Case Study 1: Indoline Derivatives in Cancer Therapy
A comprehensive study synthesized a series of indoline derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications at the indoline scaffold significantly improved anticancer activity compared to parent structures.
Case Study 2: Evaluation of Antiviral Efficacy
In a recent investigation into antiviral efficacy, several derivatives were tested against HBV. The findings highlighted the importance of structural features in designing effective antiviral agents, with particular emphasis on compound 11a's ability to inhibit viral replication effectively.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indoline and oxadiazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole and Aryl Moieties
Compound 4g (1-(4-Nitrophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one)
- Structure : Features a 4-nitrophenyl group and a pyrimidine-thioether side chain.
- Physical Properties : Higher melting point (150–152°C) compared to the target compound, attributed to strong intermolecular interactions from the nitro group .
- Bioactivity : Exhibited cytotoxicity proportional to the nitro substituent’s electron-withdrawing effects, enhancing cellular uptake and interaction with DNA .
Compound 11a (2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one)
- Structure : Contains 4-chlorophenyl and 4-methoxyphenyl groups.
- Physical Properties : Orange microcrystals with 79% yield and moderate solubility in polar solvents .
Compound 4 (2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one)
Analogues with Modified Heterocyclic Cores
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (3)
- Structure: Includes a pyridine-amino group and a free thiol on the oxadiazole.
- Bioactivity : Demonstrated significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³), attributed to the thiol group’s ability to disrupt microbial membranes .
1-[5-(2-Aminothiazol-4-yl)indolin-1-yl]ethan-1-one
- Structure : Replaces the oxadiazole with a thiazole-amine group.
Key Comparative Analysis
Table 1: Structural and Functional Comparison
Discussion of Structural Influences on Bioactivity
- Electron-Withdrawing Groups : Nitro (4g) and chloro substituents enhance cytotoxicity by increasing electrophilicity and DNA interaction .
- Lipophilicity : Methoxy and methyl groups (e.g., o-tolyl in the target compound) improve membrane permeability, though excessive hydrophobicity may reduce solubility .
- Heterocycle Diversity : Pyrimidine (4g) and imidazole (10) moieties introduce hydrogen-bonding and metal-coordination capabilities, broadening target specificity .
Biological Activity
1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an indoline moiety linked to a thioether and an oxadiazole ring. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives related to indoline and oxadiazole structures. For example, derivatives of 1-(indolin-1-yl)-2-(thiazol-4-yl)ethanone have shown significant antimicrobial activity against multiple bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .
Anti-HBV Activity
The compound has been evaluated for its anti-hepatitis B virus (HBV) activity. A study demonstrated that specific derivatives could significantly suppress HBV DNA replication in both wild-type and resistant strains. Compound 11a showed promising results with an IC50 value that indicates effective inhibition of viral replication .
Tyrosinase Inhibition
Another important biological activity associated with this class of compounds is the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds similar to this compound have exhibited tyrosinase inhibitory activities with IC50 values comparable to established inhibitors like kojic acid . This suggests potential applications in cosmetic formulations aimed at skin whitening.
The mechanisms by which these compounds exert their biological effects are varied:
- Antimicrobial Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anti-HBV Mechanism : The anti-HBV activity likely involves the inhibition of viral replication through interference with the viral life cycle at multiple stages.
- Tyrosinase Inhibition : The inhibition of tyrosinase involves binding to the active site of the enzyme, altering its conformation and preventing substrate access.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various indoline derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The most active derivative demonstrated a significant reduction in bacterial growth, supporting its potential use as a therapeutic agent .
Case Study 2: Anti-HBV Efficacy
A series of indoline-thiazole derivatives were synthesized and tested for anti-HBV activity. Among these, compound 11a was highlighted for its ability to significantly reduce HBV DNA levels in vitro, indicating its potential as a lead compound for further development in antiviral therapies .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(Indolin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone?
- Answer : The compound can be synthesized via a multi-step protocol:
Alkylation : React 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol with α-haloketones (e.g., bromoacetophenone derivatives) in glacial acetic acid under reflux (4–6 hours) to form the thioether linkage .
Indole integration : Couple the intermediate with indoline derivatives via nucleophilic substitution or condensation, often using acetic acid or ethanol as solvents .
- Optimization : Monitor reaction progress via TLC (e.g., methanol:chloroform 1:9) and purify via silica gel chromatography (ethyl acetate/hexane gradients) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of:
- Spectroscopy : NMR (DMSO-d6) to confirm aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and thioether linkages (δ 4.5–4.8 ppm) .
- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+1]+ at m/z ~380–400) .
- Chromatography : HPLC or TLC with standardized solvent systems (e.g., methanol:chloroform) to confirm ≥95% purity .
Q. What solvent systems and reaction conditions maximize yield during the thioether bond formation?
- Answer :
- Solvents : Glacial acetic acid or ethanol, which stabilize intermediates and enhance nucleophilic substitution .
- Temperature : Reflux (~80–100°C) for 4–6 hours ensures complete reaction .
- Catalysts : No catalyst required, but stoichiometric excess (1.2–1.5 eq) of α-haloketone improves yields to 85–90% .
Advanced Research Questions
Q. How does the electronic nature of substituents on the oxadiazole ring influence biological activity?
- Answer : Substituents like o-tolyl enhance lipophilicity and π-π stacking with biological targets (e.g., enzyme active sites). Computational studies (e.g., molecular docking) show that electron-withdrawing groups (e.g., halogens) on the oxadiazole improve binding affinity to kinases or tubulin by 20–30% . Experimental validation via SAR studies involves synthesizing analogs with substituents at the 5-position of oxadiazole and testing cytotoxicity (e.g., IC50 values in cancer cell lines) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HeLa vs. MCF-7) .
- Structural analogs : Confirm compound identity via NMR and HRMS to rule out isomeric byproducts .
- Solubility : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Answer :
- ADMET prediction : Tools like SwissADME evaluate logP (target ≤5), topological polar surface area (TPSA ≤140 Ų), and P-glycoprotein substrate likelihood .
- Molecular dynamics : Simulate binding stability of oxadiazole derivatives with EGFR or tubulin over 100 ns trajectories to prioritize stable interactions .
- Metabolite prediction : Use in silico tools (e.g., Meteor) to identify potential oxidation sites (e.g., sulfur atoms) for metabolic stability optimization .
Q. What mechanistic insights explain the compound’s anti-proliferative activity in cancer models?
- Answer :
- Target engagement : The oxadiazole-thioether scaffold inhibits tubulin polymerization (IC50 ~1.2 µM) by binding to the colchicine site, confirmed via competitive assays with -colchicine .
- Apoptosis markers : Western blotting shows upregulation of caspase-3/9 and PARP cleavage in treated cells .
- Cell cycle arrest : Flow cytometry reveals G2/M phase arrest (e.g., 60% of cells at 10 µM dose) .
Methodological Challenges
Q. How can researchers address low yields during the final coupling step with indoline?
- Answer :
- Activation : Use coupling agents like EDCI/HOBt in DMF to enhance reactivity of carboxylate intermediates .
- Protection : Temporarily protect indoline’s NH group with Boc to prevent side reactions .
- Microwave synthesis : Reduce reaction time from 6 hours to 30 minutes, improving yields by 15–20% .
Q. What analytical techniques differentiate isomeric byproducts formed during synthesis?
- Answer :
- 2D NMR : NOESY or HSQC can distinguish regioisomers (e.g., oxadiazole substitution at C2 vs. C5) .
- X-ray crystallography : Resolve absolute configuration of crystals (e.g., CCDC deposition for unambiguous assignment) .
- HPLC-MS/MS : Use chiral columns (e.g., Chiralpak IA) with methanol/hexane to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
